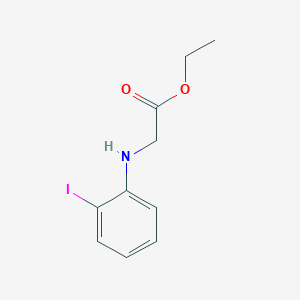
Ethyl (2-iodophenyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-iodophenyl)glycinate is an organic compound with the molecular formula C10H12INO2 and a molecular weight of 305.12 g/mol It is a derivative of glycine, where the amino group is substituted with an ethyl ester and the phenyl ring is iodinated at the ortho position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl (2-iodophenyl)glycinate can be synthesized through various methods. One common approach involves the iodination of ethyl phenylglycinate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions to introduce the iodine atom at the ortho position of the phenyl ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl (2-iodophenyl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through reactions such as the Suzuki-Miyaura coupling, where boronic acids are used as reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form deiodinated products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted phenylglycinates depending on the nucleophile used.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Deiodinated phenylglycinates.
Wissenschaftliche Forschungsanwendungen
Ethyl (2-iodophenyl)glycinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules through reactions like the Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Biological Studies: It can be used as a probe to study the effects of iodinated compounds on biological systems.
Wirkmechanismus
The mechanism of action of ethyl (2-iodophenyl)glycinate depends on its application. In organic synthesis, it acts as a substrate in various coupling reactions, where the iodine atom facilitates the formation of carbon-carbon bonds. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies on its biological mechanism are limited.
Vergleich Mit ähnlichen Verbindungen
Ethyl (4-iodophenyl)glycinate: Similar structure but with iodine at the para position.
Ethyl (3-iodophenyl)glycinate: Iodine at the meta position.
Menthol Glycinates: Different functional groups but similar ester linkage.
Uniqueness: Ethyl (2-iodophenyl)glycinate is unique due to the ortho position of the iodine atom, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its meta and para counterparts.
Eigenschaften
Molekularformel |
C10H12INO2 |
|---|---|
Molekulargewicht |
305.11 g/mol |
IUPAC-Name |
ethyl 2-(2-iodoanilino)acetate |
InChI |
InChI=1S/C10H12INO2/c1-2-14-10(13)7-12-9-6-4-3-5-8(9)11/h3-6,12H,2,7H2,1H3 |
InChI-Schlüssel |
YVEHYUAXMWZXHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC1=CC=CC=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate, Mixture of diastereomers](/img/structure/B13492483.png)
![8-Aza-5-silaspiro[4.5]decane hydrochloride](/img/structure/B13492487.png)

![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492490.png)
![2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13492502.png)
![ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B13492508.png)
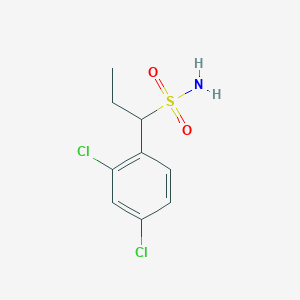
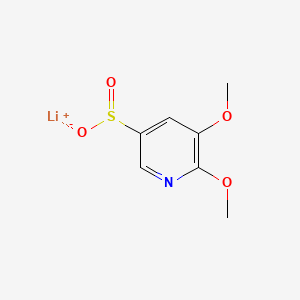
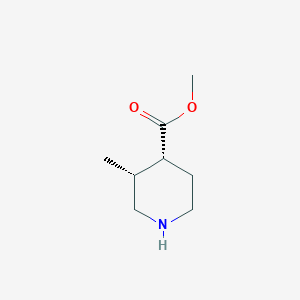
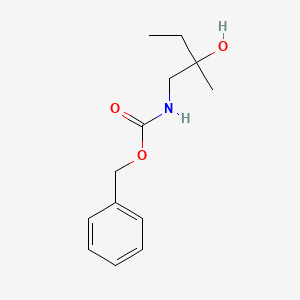


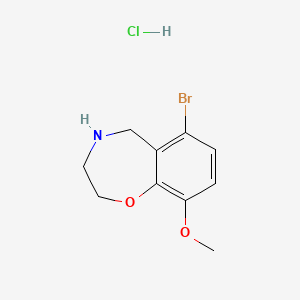
![rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans](/img/structure/B13492559.png)
